molecular formula C22H22N6O2 B11132196 6-imino-N-(2-methylpropyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-(2-methylpropyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11132196
M. Wt: 402.4 g/mol
InChI Key: KMLGTHAYMWXFKP-UHFFFAOYSA-N
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Description

6-imino-N-(2-methylpropyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-(2-methylpropyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. Starting materials such as pyridine derivatives and amines are often used.

    Introduction of Functional Groups: Functional groups such as the imino and oxo groups are introduced through specific reactions like oxidation and imination.

    Final Assembly: The final compound is assembled by coupling the tricyclic core with the appropriate side chains under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and pyridine moieties.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential as a drug candidate. Its interactions with biological targets such as enzymes and receptors are of particular interest.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-imino-N-(2-methylpropyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-imino-N-(2-methylpropyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific tricyclic structure and the presence of multiple functional groups. These features allow for a wide range of chemical modifications and applications, setting it apart from similar compounds.

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

6-imino-N-(2-methylpropyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H22N6O2/c1-14(2)11-25-21(29)16-10-17-20(26-18-7-3-4-9-27(18)22(17)30)28(19(16)23)13-15-6-5-8-24-12-15/h3-10,12,14,23H,11,13H2,1-2H3,(H,25,29)

InChI Key

KMLGTHAYMWXFKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CN=CC=C4

Origin of Product

United States

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